para-Hydroxy Atorvastatin-d5 Calcium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“para-Hydroxy Atorvastatin-d5 Calcium Salt” is a labeled metabolite of Atorvastatin Calcium Salt . Atorvastatin is a selective, competitive HMG-CoA reductase inhibitor . It is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .

Synthesis Analysis

The synthesis of Atorvastatin, which “para-Hydroxy Atorvastatin-d5 Calcium Salt” is a metabolite of, involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . An improved kilogram-scale preparation of Atorvastatin Calcium has been developed, which includes isolating the pure product of the ketal deprotection step as crystalline solid and using a convenient ethyl acetate extraction procedure to isolate the pure Atorvastatin Calcium .

Molecular Structure Analysis

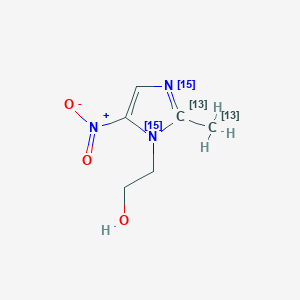

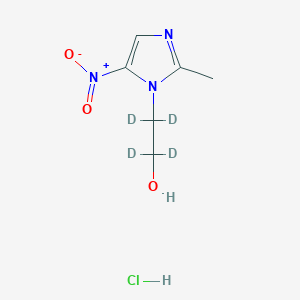

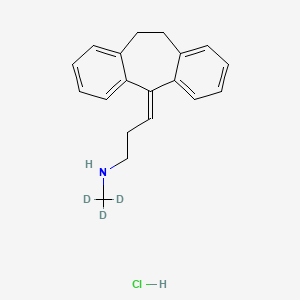

The molecular formula of “para-Hydroxy Atorvastatin-d5 Calcium Salt” is C66H60CaD10F2N4O12 .

Chemical Reactions Analysis

Atorvastatin, the parent compound of “para-Hydroxy Atorvastatin-d5 Calcium Salt”, has significant radical scavenging activity. The ortho- and para-hydroxy metabolites of Atorvastatin can scavenge free radicals that the parent Atorvastatin cannot .

Physical And Chemical Properties Analysis

The melting point of “para-Hydroxy Atorvastatin-d5 Calcium Salt” is 174-179°C . It should be stored at -20°C . It is slightly soluble in DMSO and Methanol .

科学研究应用

Analytical Method Development

- Atorvastatin calcium, including its para-hydroxy metabolite, is crucial in the development of analytical methods. Shah et al. (2007) described a method for determining atorvastatin calcium and aspirin in capsule dosage forms, highlighting atorvastatin's role in analytical pharmaceutical sciences (Shah et al., 2007).

Neuroprotection Research

- The neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurons were examined by Bösel et al. (2005). This study contributes to understanding how para-hydroxy atorvastatin-d5 and similar compounds can be used in neurology (Bösel et al., 2005).

Effects on Mitochondrial Function

- Broniarek and Jarmuszkiewicz (2018) explored how atorvastatin affects the respiratory function of isolated endothelial mitochondria. This research is vital for understanding the mitochondrial impact of para-hydroxy atorvastatin-d5 (Broniarek & Jarmuszkiewicz, 2018).

Pharmacokinetics and Bioequivalence Studies

- Liu et al. (2010) conducted a study on the pharmacokinetics and bioequivalence of atorvastatin calcium tablets, which is essential for understanding the pharmacokinetics of para-hydroxy atorvastatin-d5 (Liu et al., 2010).

Method Development for Therapeutic Drug Monitoring

- Wagmann et al. (2019) developed a method for quantitative determination of statins including atorvastatin and its metabolites for adherence testing and therapeutic drug monitoring, demonstrating the importance of atorvastatin metabolites in clinical practice (Wagmann et al., 2019).

Metabolic Pathway Research

- Park et al. (2008) investigated the contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin, which includes the formation of para-hydroxyatorvastatin, providing insights into its metabolic pathways (Park et al., 2008).

Biocatalytic Synthesis

- Patel (2009) discussed the biocatalytic synthesis of atorvastatin intermediates, which is pertinent for the manufacturing and research of para-hydroxy atorvastatin-d5 (Patel, 2009).

Quantitative Analysis in Human Plasma

- Yacoub et al. (2013) developed a method for the quantification of atorvastatin and its metabolites, including para-hydroxy atorvastatin, in human plasma, highlighting the compound's significance in pharmacokinetic studies (Yacoub et al., 2013).

安全和危害

When handling “para-Hydroxy Atorvastatin-d5 Calcium Salt”, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Physiologically based pharmacokinetic (PBPK) models of Atorvastatin, the parent compound of “para-Hydroxy Atorvastatin-d5 Calcium Salt”, have been positioned as a valuable tool for the characterization of complex pharmacokinetic processes and its extrapolation in special sub-groups of the population . This could potentially lead to the optimization of Atorvastatin dosing in the future .

属性

CAS 编号 |

265989-45-5 |

|---|---|

产品名称 |

para-Hydroxy Atorvastatin-d5 Calcium Salt |

分子式 |

C66H58D10CaF2N4O12 |

分子量 |

1199.42 |

外观 |

Off-White Solid |

熔点 |

174-179°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

265989-44-4 (unlabelled) |

同义词 |

p-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; 4-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; para-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; di(4-Hydroxy Atorvastatin-d5) CalciuM Salt |

标签 |

Atorvastatin Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。